L-Isoleucine hydroChloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

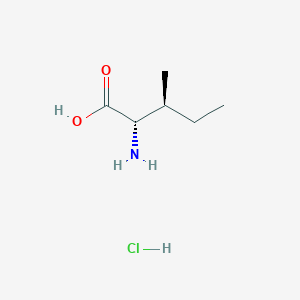

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVTQSWZCBVSL-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584089 | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17694-98-3 | |

| Record name | L-Isoleucine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Isoleucine Hydrochloride in Protein Synthesis: A Mechanistic and Methodological Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Isoleucine, an essential branched-chain amino acid (BCAA), serves a dual function in protein synthesis that extends beyond its canonical role as a fundamental building block. While its incorporation into nascent polypeptide chains is indispensable for creating functional proteins, L-Isoleucine also acts as a critical signaling molecule, modulating the efficiency of the entire translational apparatus. This guide provides an in-depth technical examination of these functions. We will dissect the molecular mechanics of L-Isoleucine's role, from codon recognition and tRNA charging by its cognate synthetase to its regulatory impact on the mTORC1 signaling pathway. Furthermore, this document details robust experimental protocols for investigating these processes in a laboratory setting. The use of L-Isoleucine in its hydrochloride salt form, which enhances solubility and stability in aqueous experimental systems, is a key practical consideration for researchers, ensuring reliable and reproducible results in cell culture and biochemical assays.[1][2]

Introduction: L-Isoleucine as a Cornerstone of Proteostasis

Protein homeostasis, or proteostasis, is maintained by a tightly regulated balance between protein synthesis, folding, and degradation. As one of the nine essential amino acids, L-Isoleucine cannot be synthesized de novo by humans and must be acquired from dietary sources, making its availability a rate-limiting factor for cellular function.[3][4]

Biochemical Properties of L-Isoleucine

L-Isoleucine (I, Ile) is an α-amino acid with a branched-chain aliphatic side chain, classifying it as a non-polar, hydrophobic amino acid.[3][5] This hydrophobicity is crucial for its role in the proper folding and stability of proteins, often driving it into the core of globular proteins.[5][] Its molecular structure features two chiral centers, resulting in four possible stereoisomers, though only the (2S,3S)-2-amino-3-methylpentanoic acid form, L-Isoleucine, is incorporated into proteins during translation.[5][7]

The Hydrochloride Salt: A Practical Tool for Research

In research and pharmaceutical applications, L-Isoleucine is frequently supplied as L-Isoleucine hydrochloride (C₆H₁₃NO₂·HCl).[8] The addition of the hydrochloride moiety creates a salt that significantly increases the compound's solubility in water and polar solvents used in buffers and cell culture media. This enhanced solubility and stability in solution are critical for preparing accurate and homogenous stock solutions, which is a prerequisite for reproducible experimental outcomes in metabolic studies, drug formulation, and cell-based assays.[1][9]

The Canonical Function: L-Isoleucine as a Substrate in Translation

The most fundamental role of L-Isoleucine is its direct participation as a monomeric unit in the synthesis of proteins.[10] This process, known as translation, decodes the genetic information carried by messenger RNA (mRNA) into a specific sequence of amino acids.[11]

Codon Specificity

The genetic code dictates which amino acid is to be incorporated based on three-nucleotide sequences called codons. L-Isoleucine is specified by three distinct codons, a feature that highlights its necessity in protein structure.[3][12]

| Amino Acid | 3-Letter Code | 1-Letter Code | mRNA Codons |

| Isoleucine | Ile | I | AUU, AUC, AUA[12][13] |

Isoleucyl-tRNA Synthetase (IleRS): The Gatekeeper of Fidelity

Before an amino acid can be incorporated into a polypeptide, it must be "charged," or covalently attached, to its corresponding transfer RNA (tRNA) molecule. This critical activation step is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (AARSs).[14][15]

For L-Isoleucine, this function is performed by Isoleucyl-tRNA Synthetase (IleRS). The reaction proceeds in two steps within the enzyme's active site:

-

Activation: L-Isoleucine reacts with ATP to form an isoleucyl-AMP intermediate, releasing pyrophosphate (PPi).[16][17]

-

Transfer: The activated isoleucyl group is transferred from AMP to the 3' end of its cognate tRNA, tRNAIle, forming Ile-tRNAIle and releasing AMP.[16][17]

IleRS is a class Ia synthetase and possesses a highly accurate substrate selection mechanism.[16] It must not only recognize L-Isoleucine but also distinguish it from structurally similar amino acids like valine. This fidelity is achieved through a "double-sieve" mechanism, which includes a hydrolytic editing site that actively removes incorrectly charged amino acids, ensuring the correct amino acid is delivered to the ribosome for protein synthesis.[17][18]

Caption: Workflow of L-Isoleucine activation and tRNA charging by IleRS.

The Regulatory Function: L-Isoleucine as a Signaling Molecule

Beyond its role as a substrate, L-Isoleucine, along with other BCAAs, acts as a nutrient signal that informs the cell of amino acid availability, thereby regulating the overall rate of protein synthesis.[19][20] The primary pathway through which this regulation occurs is the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling cascade.[21]

L-Isoleucine-Dependent Activation of mTORC1

The presence of sufficient intracellular amino acids, including L-Isoleucine, is a prerequisite for the activation of mTORC1. While leucine is often cited as the most potent BCAA activator of this pathway, studies have demonstrated that L-Isoleucine also independently stimulates mTORC1 signaling.[22][23] Depletion of L-Isoleucine from cell culture media leads to a significant reduction in the phosphorylation and activation of mTORC1 and its downstream targets.[22] This activation is thought to be mediated by the Rag GTPases, which, in the presence of amino acids, recruit mTORC1 to the lysosomal surface where it can be activated by Rheb.

Downstream Effects on Translation Initiation

Once activated, mTORC1 phosphorylates several key proteins to promote the initiation phase of translation, which is often the rate-limiting step of protein synthesis. The two most critical targets are:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. S6K1 then phosphorylates several targets, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs, such as those encoding ribosomal proteins and translation factors.[22][24]

-

eIF4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and sequesters the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex required for cap-dependent translation. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to release eIF4E, allowing translation initiation to proceed.[25]

Caption: L-Isoleucine activates mTORC1 to promote protein synthesis.

Methodologies for Studying L-Isoleucine's Role

Investigating the dual functions of L-Isoleucine requires a combination of biochemical and cell-based assays. The following protocols provide robust frameworks for such studies.

Protocol 1: In Vitro Translation Assay

This assay directly tests the requirement of L-Isoleucine as a substrate for protein synthesis.

Objective: To demonstrate that protein synthesis in a cell-free system is dependent on the presence of L-Isoleucine.

Methodology:

-

Prepare Reaction Mix: Use a commercially available rabbit reticulocyte lysate or wheat germ extract in vitro translation kit. Prepare a master mix containing the lysate, reaction buffer, energy source (ATP/GTP), and a template mRNA (e.g., luciferase mRNA).

-

Create Amino Acid Mixes:

-

Complete AA Mix: Prepare a stock solution containing all 20 proteinogenic amino acids.

-

Minus-Ile AA Mix: Prepare an identical stock solution, but specifically omit L-Isoleucine.

-

-

Set Up Reactions:

-

Positive Control: Lysate mix + Complete AA Mix + mRNA template.

-

Negative Control (No AA): Lysate mix + Water (instead of AA mix) + mRNA template.

-

Test Condition (-Ile): Lysate mix + Minus-Ile AA Mix + mRNA template.

-

-

Incubation: Incubate all reaction tubes at the recommended temperature (e.g., 30°C or 37°C) for 60-90 minutes.

-

Quantify Synthesis: Stop the reaction and quantify the amount of newly synthesized protein. If using luciferase mRNA, measure luminescence using a luminometer. If using a ³⁵S-methionine labeled system, quantify via scintillation counting or autoradiography.

-

Analysis: Compare the protein output from the "-Ile" condition to the positive and negative controls. A significant reduction in protein synthesis in the "-Ile" tube compared to the positive control demonstrates L-Isoleucine's essentiality as a substrate.

Protocol 2: Measuring Global Protein Synthesis via Bio-orthogonal Tagging

This cell-based method measures the rate of new protein synthesis in response to L-Isoleucine availability.

Objective: To quantify changes in global protein synthesis rates in cultured cells upon L-Isoleucine starvation and re-addition.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, HEK293T) and grow to ~80% confluency.

-

Starvation:

-

Wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Incubate cells for 1-2 hours in custom-made DMEM lacking L-Isoleucine but containing all other amino acids and dialyzed fetal bovine serum.

-

-

Stimulation & Labeling:

-

Control Group: Continue incubation in the starvation medium.

-

Stimulation Group: Replace the starvation medium with a complete medium containing L-Isoleucine.

-

To all wells, add a non-canonical amino acid analog, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which will be incorporated into newly synthesized proteins.[26][27] Incubate for 30-60 minutes.

-

-

Cell Lysis: Wash cells with ice-cold DPBS and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Click Chemistry: The incorporated bio-orthogonal amino acid (containing an azide or alkyne group) is detected by a "click" reaction with a fluorescently-tagged alkyne or azide probe, respectively.

-

Detection and Quantification:

-

In-Gel Fluorescence: Separate proteins by SDS-PAGE and visualize newly synthesized proteins using a fluorescent gel scanner.

-

Western Blot: Biotinylate the tagged proteins via click chemistry, separate by SDS-PAGE, transfer to a membrane, and detect using streptavidin-HRP.

-

Flow Cytometry/Microscopy: Fix and permeabilize cells, perform the click reaction with a fluorescent probe, and analyze the fluorescence intensity per cell.

-

-

Analysis: Compare the fluorescence intensity between the starved and L-Isoleucine-stimulated groups to quantify the change in global protein synthesis rate.

Protocol 3: Assessing mTORC1 Pathway Activation via Western Blotting

This protocol measures the activation state of the mTORC1 pathway by detecting the phosphorylation of its downstream targets.

Objective: To determine if L-Isoleucine stimulates the mTORC1 signaling pathway in cultured cells.

Methodology:

-

Cell Treatment: Follow the same starvation and stimulation procedure as in Protocol 2 (Steps 1-3), but without the addition of bio-orthogonal tags.

-

Lysis: After the desired stimulation time (e.g., 15, 30, 60 minutes), place plates on ice, wash with ice-cold DPBS, and lyse cells in a lysis buffer containing both protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein lysates and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-rpS6 (Ser235/236)) and their total protein counterparts (anti-S6K1, anti-rpS6) as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate for 1 hour at room temperature with a species-appropriate HRP-conjugated secondary antibody.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Compare the ratio between the starved and L-Isoleucine-stimulated conditions.

Caption: Standardized workflow for Western Blot analysis of mTORC1 signaling.

Conclusion and Future Directions

This compound is an indispensable tool for life science research, enabling the precise study of protein synthesis. Its function is elegantly dualistic: it is both a non-negotiable building block for polypeptide chains and a sophisticated signaling molecule that helps tune the cell's metabolic state to nutrient availability. Understanding this duality is critical for fields ranging from metabolic diseases like diabetes, where BCAA metabolism is often dysregulated, to oncology, where cancer cells exhibit a high demand for protein synthesis. Future research will likely focus on elucidating the specific sensors that detect intracellular L-Isoleucine levels and further mapping the crosstalk between BCAA signaling and other major metabolic pathways, opening new avenues for therapeutic intervention.

References

-

Airas, R. K. (2009). Kinetic analysis of the isoleucyl-tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends. The FEBS Journal, 276(21), 6335-6350. [Link]

-

Zhang, Y., et al. (2021). The mechanism of discriminative aminoacylation by isoleucyl-tRNA synthetase based on wobble nucleotide recognition. Nature Communications, 12(1), 6463. [Link]

-

AARS Online. Isoleucyl-tRNA Synthetase. AARS Online. [Link]

-

Airas, R. K. (2009). Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends. ScienceOpen. [Link]

-

Wikipedia. (2024). Isoleucine. Wikipedia. [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Are The Applications of L-Isoleucine. Wuxi Jinghai Amino Acid Co., Ltd. [Link]

-

Appuhamy, J. A. D. R. N., et al. (2012). Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. The Journal of Nutrition, 142(3), 484-491. [Link]

-

M-CSA. (2024). Isoleucine-tRNA ligase (type 2). Mechanism and Catalytic Site Atlas. [Link]

-

TutorChase. (2024). What is the role of amino acids in protein synthesis? TutorChase. [Link]

-

Hia, F., et al. (2015). The growing toolbox for protein synthesis studies. Molecular & Cellular Oncology, 2(3), e998218. [Link]

-

Knowde. (2024). Isoleucine in Food & Nutrition - An Essential Amino Acid. Periodical by Knowde. [Link]

-

Kimball, S. R., & Jefferson, L. S. (2001). Role of amino acids in the translational control of protein synthesis in mammals. The Journal of Nutrition, 131(3), 883S-886S. [Link]

-

Lopez, M. J., & Mohiuddin, S. S. (2024). Biochemistry, Essential Amino Acids. StatPearls. [Link]

-

Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]

-

Ichikawa, M., et al. (2020). Isoleucine-Dependent Activation of mTOR Signaling in Foxp3+ Treg Cells Is Essential for Their Proliferative Potential. Frontiers in Immunology, 11, 172. [Link]

-

Chemsrc. (2024). This compound. Chemsrc. [Link]

-

Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. [Link]

-

OZ Biosciences. (2024). The step-by-step guide to understanding Protein Synthesis and Gene Expression. OZ Biosciences. [Link]

-

DTU Health Tech. (2024). Codon list. DTU Health Tech Bioinformatics Courses. [Link]

-

Williamson, D. L., et al. (2006). Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. American Journal of Physiology-Endocrinology and Metabolism, 291(5), E967-E974. [Link]

-

National Center for Biotechnology Information. (2024). L-Isoleucine. PubChem Compound Summary for CID 6306. [Link]

-

Kimball, S. R., & Jefferson, L. S. (2004). New functions for amino acids: effects on gene transcription and translation. American Journal of Clinical Nutrition, 80(3), 543-549. [Link]

-

Rapid Novor. (2021). Isoleucine and Leucine. Rapid Novor. [Link]

-

Wikipedia. (2024). Translation (biology). Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:17694-98-3 | Chemsrc [chemsrc.com]

- 3. Isoleucine - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 7. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 17694-98-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. tutorchase.com [tutorchase.com]

- 11. Translation (biology) - Wikipedia [en.wikipedia.org]

- 12. rapidnovor.com [rapidnovor.com]

- 13. teaching.healthtech.dtu.dk [teaching.healthtech.dtu.dk]

- 14. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Isoleucyl-tRNA Synthetase [aars.online]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 18. The mechanism of discriminative aminoacylation by isoleucyl-tRNA synthetase based on wobble nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of amino acids in the translational control of protein synthesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. journals.physiology.org [journals.physiology.org]

- 26. The growing toolbox for protein synthesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. タンパク質合成アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

L-Isoleucine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Isoleucine, an essential branched-chain amino acid (BCAA), is a fundamental building block for protein synthesis and plays a pivotal role in various physiological processes.[1] Its hydrochloride salt, L-Isoleucine Hydrochloride, offers enhanced solubility and stability, making it a valuable compound in pharmaceutical research, drug development, and specialized nutritional formulations.[2][3] This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into its critical role in cellular signaling, particularly the mTOR pathway, and its applications in modern therapeutic and biotechnological advancements.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of L-Isoleucine. The presence of the hydrochloride moiety enhances its solubility in aqueous solutions, a desirable characteristic for many laboratory and pharmaceutical applications.

Chemical Structure

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon and a second chiral center at the beta-carbon. The systematic IUPAC name is (2S,3S)-2-amino-3-methylpentanoic acid hydrochloride.

-

Molecular Formula: C₆H₁₃NO₂ · HCl

-

Molecular Weight: 167.63 g/mol

-

CAS Number: 17694-98-3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Appearance | White crystalline powder. | [4] |

| Solubility | Sparingly soluble in water, and soluble in 1 M hydrochloric acid. Freely soluble in formic acid and practically insoluble in ethanol. | [4][5] |

| Optical Rotation | [α]²⁰_D = +39.5° to +41.5° (c=1 in 6 M HCl) | [4] |

| Storage | Store at 2-8°C. |

Synthesis and Manufacturing

The industrial production of L-Isoleucine is primarily achieved through microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli that have been genetically engineered to overproduce the amino acid.[6][7] The chemical synthesis of isoleucine, while historically significant, is less common for large-scale production. The first synthesis of isoleucine was reported in 1904 by Emil Fischer.[8] A common synthetic route is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.[8][9]

Laboratory-Scale Synthesis of this compound

The conversion of freebase L-Isoleucine to its hydrochloride salt is a straightforward acid-base reaction.

-

Dissolution: Dissolve a known quantity of L-Isoleucine in a minimal amount of deionized water, with gentle heating if necessary.

-

Acidification: Slowly add an equimolar amount of concentrated hydrochloric acid to the L-Isoleucine solution while stirring continuously. The pH of the solution should be monitored and adjusted to be acidic.

-

Crystallization: Cool the solution in an ice bath to induce crystallization of this compound.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and drug development. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of this compound. The analysis can be performed with or without pre-column derivatization.

This method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which allows for the analysis of polar compounds like amino acids without derivatization.[10]

-

Instrumentation:

-

HPLC system with a UV detector.

-

HILIC silica column.

-

-

Mobile Phase: An isocratic mobile phase consisting of a 25:75 ratio of 2.5 mM Potassium dihydrogen phosphate (pH 2.85) and Acetonitrile.[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Prepare a series of working standards by diluting the stock solution.

-

Dissolve the sample in the mobile phase to a known concentration.

-

-

Analysis: Inject the standards and sample onto the HPLC system and quantify the this compound peak based on the calibration curve generated from the standards.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative analysis and purity assessment of this compound.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A mixture of n-butanol, water, and glacial acetic acid (3:1:1 v/v/v).[11]

-

Sample Preparation: Dissolve the sample in a small amount of water.

-

Procedure:

-

Spot the sample solution onto the TLC plate.

-

Develop the plate in the mobile phase until the solvent front reaches the desired height.

-

Dry the plate.

-

Visualize the spots by spraying with a ninhydrin solution and heating.[11]

-

-

Analysis: The retention factor (Rf) of the sample spot is compared to that of a standard.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum of L-Isoleucine in an acidic solution (DCl/HCl) shows characteristic signals for the different protons in the molecule.[11][12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum of L-Isoleucine exhibits characteristic absorption bands corresponding to the amine, carboxylic acid, and alkyl groups.[14][15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[16][17]

Biological Role and Mechanism of Action: The mTOR Signaling Pathway

L-Isoleucine, along with other BCAAs like leucine and valine, plays a crucial role in regulating cellular growth and proliferation through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[18][19] mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[20] The activation of mTORC1 by amino acids is a key regulatory node in protein synthesis.

The absence of essential amino acids, including L-isoleucine, leads to a decrease in the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[18] Conversely, the presence of L-isoleucine can increase the phosphorylation of mTOR, S6K1, and rpS6, thereby promoting protein synthesis.[18]

The mechanism of mTORC1 activation by amino acids involves the Rag GTPases.[20][21] In the presence of amino acids like leucine and isoleucine, Rag GTPases become activated and recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[20][21]

Diagram: L-Isoleucine and mTORC1 Signaling Pathway

Caption: L-Isoleucine activates the mTORC1 signaling pathway.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific and industrial applications.

Peptide Synthesis

This compound and its derivatives are used as building blocks in both solution-phase and solid-phase peptide synthesis.[3][22][23][24] The hydrochloride salt provides good solubility in the solvents used in these synthetic processes.

Drug Formulation and Development

The enhanced solubility and stability of this compound make it a suitable candidate for use in drug formulations.[3] It can be used to improve the bioavailability of certain drugs and as a component in parenteral nutrition solutions.

Cell Culture Media

L-Isoleucine is an essential component of many cell culture media, where it serves as a vital nutrient for cell growth and proliferation.[5] The hydrochloride form can be used for the preparation of concentrated stock solutions for media formulation.

Nutritional Supplements

As a branched-chain amino acid, L-Isoleucine is a key ingredient in nutritional supplements aimed at promoting muscle growth and recovery.[17]

Conclusion

This compound is a fundamentally important compound with a broad range of applications in research, drug development, and biotechnology. Its well-defined chemical and physical properties, coupled with its significant biological role in regulating cellular metabolism, make it a subject of ongoing scientific interest. A thorough understanding of its synthesis, analysis, and biological function is essential for researchers and professionals working to advance therapeutic and nutritional sciences.

References

-

Appuhamy, J. A. D. R. N., Knoebel, N. A., Nayananjalie, W. A. D., Escobar, J., & Hanigan, M. D. (2012). Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. The Journal of nutrition, 142(3), 484–491. [Online]. Available from: [Link]

-

Li, J., Zhang, Y., & Li, Y. (2011). Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. West China Journal of Pharmaceutical Sciences. [Online]. Available from: [Link]

-

Xu, G., Kwon, G., Marshall, C. A., Lin, T. A., Lawrence, J. C., & McDaniel, M. L. (2001). Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic β-cells. Diabetes, 50(2), 353-360. [Online]. Available from: [Link]

-

Japanese Pharmacopoeia. L-Isoleucine. [Online]. Available from: [Link]

-

PubChem. Isoleucine methyl ester hydrochloride. [Online]. Available from: [Link]

-

Tan, J., & Yang, X. (2016). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. Advances in nutrition (Bethesda, Md.), 7(4), 748S–56S. [Online]. Available from: [Link]

-

European Union Reference Laboratory for Feed Additives. (2020). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Online]. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000866 L-Isoleucine. [Online]. Available from: [Link]

-

HiMedia Laboratories. L-Isoleucine. [Online]. Available from: [Link]

-

PubChem. L-Isoleucine. [Online]. Available from: [Link]

-

SIELC Technologies. Isoleucine. [Online]. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of L-isoleucine, Ile:CB[25] mixture in the molar ratio.... [Online]. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000172). [Online]. Available from: [Link]

-

ResearchGate. 1 H NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in.... [Online]. Available from: [Link]

-

Li, F., Yin, Y., Tan, B., Kong, X., & Wu, G. (2011). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Bioscience, 16, 1435-1447. [Online]. Available from: [Link]

-

Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American journal of physiology. Endocrinology and metabolism, 302(11), E1329–E1342. [Online]. Available from: [Link]

-

NIST WebBook. L-Isoleucine, TMS derivative. [Online]. Available from: [Link]

-

NIST WebBook. L-Isoleucine. [Online]. Available from: [Link]

-

Rao, B. M., Kumar, K. P., & Kumar, V. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Online]. Available from: [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Are The Applications of L-Isoleucine. [Online]. Available from: [Link]

- Google Patents. US20030008359A1 - Methods for producing L-isoleucine. [Online].

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Online]. Available from: [Link]

Sources

- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. himedialabs.com [himedialabs.com]

- 6. L-Isoleucine synthesis - chemicalbook [chemicalbook.com]

- 7. US20030008359A1 - Methods for producing L-isoleucine - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. L-Isoleucine(73-32-5) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. L-Isoleucine(73-32-5) IR Spectrum [chemicalbook.com]

- 15. L-Isoleucine [webbook.nist.gov]

- 16. L-Isoleucine, TMS derivative [webbook.nist.gov]

- 17. L-Isoleucine [webbook.nist.gov]

- 18. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. peptide.com [peptide.com]

- 25. researchgate.net [researchgate.net]

Role of L-Isoleucine hydrochloride in metabolic pathways

An In-Depth Technical Guide to the Role of L-Isoleucine Hydrochloride in Metabolic Pathways

Abstract

L-Isoleucine, an essential branched-chain amino acid (BCAA), is a critical regulator of intermediary metabolism, extending far beyond its fundamental role as a substrate for protein synthesis.[1] Unlike its BCAA counterpart, L-Leucine, which is primarily lauded for its potent activation of mTOR signaling, L-Isoleucine exhibits more distinct and pronounced effects on glucose homeostasis and lipid metabolism.[1] This technical guide synthesizes current research to provide an in-depth analysis of the multifaceted roles of L-Isoleucine in key metabolic pathways. We will explore its mechanisms of action in regulating blood glucose, influencing lipid profiles, and contributing to protein synthesis. Furthermore, this guide provides detailed experimental protocols and analytical methodologies for researchers investigating the metabolic impact of L-Isoleucine, grounding scientific claims in established, reproducible techniques.

Introduction: The Unique Position of L-Isoleucine

L-Isoleucine is one of three essential BCAAs, alongside L-Leucine and L-Valine, characterized by a branched aliphatic side chain.[2][3] As an essential amino acid, it cannot be synthesized de novo by humans and must be obtained from dietary sources.[2] Its chemical structure, an isomer of leucine, confers specific properties that dictate its biological functions.[4]

Metabolically, L-Isoleucine is both glucogenic and ketogenic.[2] Upon catabolism, its carbon skeleton is degraded into acetyl-CoA and propionyl-CoA.[2][4] Acetyl-CoA can be used for the synthesis of ketone bodies or fatty acids (ketogenic), while propionyl-CoA is converted to succinyl-CoA, a TCA cycle intermediate that can be used for gluconeogenesis (glucogenic).[2] This dual capability places L-Isoleucine at a crucial nexus of carbohydrate, lipid, and protein metabolism.

Core Metabolic Pathways Modulated by L-Isoleucine

L-Isoleucine acts as a key signaling molecule, orchestrating complex metabolic responses across various tissues, primarily skeletal muscle, liver, and adipose tissue.

Glucose Metabolism and Insulin Sensitivity

A significant body of research highlights L-Isoleucine's potent effects on blood glucose regulation, often acting independently of insulin.[1][5]

-

Enhanced Muscle Glucose Uptake: L-Isoleucine directly stimulates glucose uptake into skeletal muscle cells, a primary site for postprandial glucose disposal.[1][6][7] This effect contributes significantly to its overall hypoglycemic action.[6] Studies in C2C12 myotubes show this process is mediated by the phosphatidylinositol 3-kinase (PI3K) pathway.[5]

-

Inhibition of Hepatic Gluconeogenesis: L-Isoleucine can suppress the liver's production of glucose from non-carbohydrate sources.[1][6] It achieves this by decreasing the activity and mRNA expression of key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][6]

-

Insulinotropic and Insulin-Sensitizing Effects: In some contexts, such as in glucose-intolerant mice fed a high-fat diet, L-Isoleucine has been shown to augment insulin secretion following a glucose load.[8] Chronic supplementation may also improve insulin sensitivity, allowing for reduced insulin release to manage a glucose challenge.[8]

The following diagram illustrates the primary mechanisms by which L-Isoleucine regulates glucose homeostasis.

Caption: L-Isoleucine promotes glucose uptake in muscle via the PI3K pathway and inhibits hepatic gluconeogenesis.

Protein Synthesis and mTOR Signaling

While L-Leucine is the canonical activator of the mammalian target of rapamycin (mTOR) pathway, L-Isoleucine also plays a crucial, independent role in regulating protein synthesis.[9] The mTOR complex 1 (mTORC1) is a central kinase that integrates signals from nutrients and growth factors to control cell growth and proliferation.

Studies have shown that the depletion of L-Isoleucine from cell culture media leads to a significant decrease in the phosphorylation of mTOR and its downstream effectors, ribosomal protein S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[9] Conversely, supplementation with L-Isoleucine alone can increase the phosphorylation of these key signaling proteins, indicating its capacity to activate the mTORC1 pathway and thereby promote protein synthesis.[9][10] This demonstrates that L-Isoleucine is not merely a passive building block but an active signaling molecule in the regulation of muscle protein anabolism.

Caption: L-Isoleucine activates the mTORC1 complex, promoting protein synthesis via downstream effectors.

Lipid Metabolism

L-Isoleucine's role in lipid metabolism is complex and context-dependent, with studies demonstrating its involvement in regulating adiposity and hepatic lipid content.

-

Reduction of Adiposity: In animal models fed a high-fat diet, L-Isoleucine supplementation has been shown to reduce body weight gain and decrease white adipose tissue mass.[1][11]

-

Modulation of Hepatic Lipids: Chronic L-Isoleucine intake can lower hepatic triglyceride concentrations.[11] Some studies also show a reduction in total and free cholesterol levels in the liver, particularly when combined with exercise.[1][12]

-

Gene Regulation: The metabolic effects of L-Isoleucine are linked to its ability to modulate the expression of key genes involved in lipid metabolism. It has been shown to upregulate the expression of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and uncoupling proteins (UCPs) in the liver and skeletal muscle.[11] PPARα is a master regulator of fatty acid oxidation, and UCPs are involved in energy expenditure.

Table 1: Summary of L-Isoleucine's Key Metabolic Effects

| Metabolic Pathway | Tissue | Key Effect | Molecular Targets/Mechanisms |

|---|---|---|---|

| Glucose Metabolism | Skeletal Muscle | Increased Glucose Uptake | Stimulation of PI3K pathway[5] |

| Liver | Decreased Gluconeogenesis | Downregulation of PEPCK and G6Pase[1][6] | |

| Protein Synthesis | Skeletal Muscle | Increased Protein Synthesis | Activation of mTORC1 pathway; Phosphorylation of S6K1, rpS6[9] |

| Lipid Metabolism | Adipose Tissue | Reduced Adiposity | Decreased fat mass accumulation[1][11] |

| | Liver, Muscle | Reduced Triglycerides | Upregulation of PPARα, UCP2, and UCP3[11] |

Methodologies for Investigating L-Isoleucine Metabolism

Rigorous and validated methodologies are paramount for elucidating the precise role of L-Isoleucine. This section provides an overview of common experimental designs and a detailed protocol for a core analytical technique.

Experimental Models

-

In Vitro Cell Culture: Immortalized cell lines such as C2C12 myotubes (skeletal muscle) and HepG2 hepatocytes (liver) are invaluable for mechanistic studies. They allow for controlled experiments to dissect signaling pathways (e.g., mTOR, PI3K) and measure direct effects on glucose uptake or gene expression in response to L-Isoleucine treatment.

-

Causality Insight: Using cell lines allows researchers to isolate the direct effects of L-Isoleucine on a specific cell type, eliminating confounding systemic variables like hormonal responses that are present in vivo. This is crucial for determining if an observed effect is cell-autonomous.

-

-

In Vivo Animal Models: Rodent models (mice, rats) are essential for understanding the systemic effects of L-Isoleucine.

-

Diet-Induced Obesity (DIO) Models: Feeding animals a high-fat diet induces a metabolic phenotype (obesity, insulin resistance) that is relevant to human metabolic diseases.[8][11] Supplementing their diet or drinking water with L-Isoleucine allows for the assessment of its therapeutic potential.[11]

-

Oral Glucose Tolerance Test (OGTT): This is a standard procedure to assess glucose metabolism. Following an oral gavage of a glucose bolus, blood glucose is measured at timed intervals. Administering L-Isoleucine prior to the glucose challenge can reveal its impact on glucose tolerance.[5][13]

-

Analytical Technique: Amino Acid Quantification via LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying L-Isoleucine and other amino acids in biological matrices.[14][] Its high sensitivity and specificity allow for precise measurement even at low concentrations.

Caption: A streamlined workflow for quantifying amino acids from biological samples using LC-MS technology.

Protocol 3.2.1: L-Isoleucine Quantification in Plasma

This protocol provides a self-validating system for the accurate measurement of L-Isoleucine. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting variations in sample extraction and instrument response.

A. Materials & Reagents:

-

Plasma samples (collected with EDTA anticoagulant).

-

L-Isoleucine analytical standard.

-

¹³C₆,¹⁵N₁-L-Isoleucine (Stable Isotope-Labeled Internal Standard).

-

Acetonitrile (ACN), HPLC-grade.

-

Methanol (MeOH), HPLC-grade.

-

Formic Acid (FA), LC-MS grade.

-

Ultrapure water.

-

Microcentrifuge tubes.

B. Step-by-Step Methodology:

-

Standard Curve & QC Preparation: Prepare a stock solution of L-Isoleucine in ultrapure water. Serially dilute the stock to create a standard curve ranging from physiological to supra-physiological concentrations (e.g., 10 µM to 2000 µM). Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Rationale: The standard curve is essential for absolute quantification. QCs are analyzed alongside unknown samples to ensure the accuracy and precision of the analytical run.

-

-

Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma, standard, or QC sample. c. Add 200 µL of ice-cold protein precipitation solution (ACN:MeOH 3:1 v/v) containing the SIL-IS at a fixed concentration (e.g., 100 µM).

-

Rationale: Organic solvents denature and precipitate abundant proteins (like albumin), which would otherwise interfere with the analysis by clogging the LC column and causing ion suppression in the mass spectrometer.[16] The SIL-IS co-precipitates with the analyte but behaves identically during extraction and analysis, ensuring accurate correction for any sample loss. d. Vortex vigorously for 30 seconds. e. Incubate at -20°C for 20 minutes to enhance protein precipitation. f. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Transfer: a. Carefully collect the supernatant (~200 µL) without disturbing the protein pellet. b. Transfer to an HPLC vial for analysis.

-

LC-MS/MS Analysis: a. Chromatography: Inject 5-10 µL of the supernatant onto a reverse-phase C18 column. Use a gradient elution with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA).

-

Rationale: Reverse-phase chromatography separates amino acids based on their hydrophobicity.[][16] Formic acid is added to the mobile phase to improve peak shape and ionization efficiency. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for L-Isoleucine and its SIL-IS using Multiple Reaction Monitoring (MRM).

-

L-Isoleucine transition: e.g., Q1: 132.1 m/z -> Q3: 86.1 m/z

-

¹³C₆,¹⁵N₁-L-Isoleucine transition: e.g., Q1: 139.1 m/z -> Q3: 92.1 m/z

-

-

-

Data Analysis: a. Integrate the peak areas for both the analyte and the SIL-IS. b. Calculate the ratio of the analyte peak area to the SIL-IS peak area. c. Plot the peak area ratios of the standards against their known concentrations to generate a linear regression curve. d. Determine the concentration of L-Isoleucine in the unknown samples by interpolating their peak area ratios from the standard curve.

Implications for Drug Development

The distinct metabolic profile of L-Isoleucine makes it an attractive molecule for therapeutic intervention in metabolic diseases.

-

Type 2 Diabetes: Its ability to lower blood glucose by enhancing muscle glucose uptake and suppressing hepatic glucose production presents a strong case for its investigation as a potential nutraceutical or a lead compound for developing novel anti-diabetic agents.[1][17][18]

-

Obesity and Metabolic Syndrome: By reducing adiposity, lowering tissue triglycerides, and increasing energy expenditure via PPARα and UCP activation, L-Isoleucine could be a therapeutic target for managing obesity and related comorbidities.[11]

-

Muscle Wasting (Sarcopenia): As an activator of mTOR signaling, L-Isoleucine supplementation may help preserve or build muscle mass in conditions characterized by muscle wasting, such as sarcopenia in the elderly.[17][18]

Conclusion and Future Directions

L-Isoleucine is a pleiotropic metabolic regulator with significant and unique effects on glucose, protein, and lipid metabolism. Its insulin-independent glucose-lowering properties and its ability to modulate lipid gene expression distinguish it from other BCAAs and position it as a molecule of high interest for researchers in both academia and industry. Future research should focus on elucidating the precise molecular sensors for L-Isoleucine within the cell, exploring its long-term safety and efficacy in human clinical trials, and investigating its synergistic effects with existing therapeutic agents for metabolic diseases. A deeper understanding of these pathways will unlock new strategies for tackling some of the most pressing health challenges of our time.

References

-

Dellogono, M., Clark, L., Ferrara, C., Garelnabi, M., & Wilson, T. (2023). Chronic Supplementation with L-Isoleucine Alone or in Combination with Exercise Reduces Hepatic Cholesterol Levels with No Effect on Serum Glucose, Insulin, or Lipids in Rats Fed a High Fructose Diet. Food and Nutrition Sciences, 14, 480-493. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoleucine. Retrieved from [Link]

-

Conrad, M., & Massey, V. (1970). d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. Journal of Biological Chemistry, 245(23), 6285-6293. Retrieved from [Link]

-

G. A. A. Appuhamy, J. A., et al. (2012). Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. The Journal of Nutrition, 142(2), 235-241. Retrieved from [Link]

-

Aminowill. (2024, June 20). The Role of L-Isoleucine in Regulating Blood Sugar Levels And Managing Diabetes. Retrieved from [Link]

-

TrialScreen. (2017, April 27). The Effects of Leucine and Isoleucine on Glucose Metabolism. Retrieved from [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024, June 27). What Are The Applications of L-Isoleucine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6306, L-Isoleucine. Retrieved from [Link]

-

Doi, M., et al. (2005). Hypoglycemic effect of isoleucine involves increased muscle glucose uptake and whole body glucose oxidation and decreased hepatic gluconeogenesis. American Journal of Physiology-Endocrinology and Metabolism, 288(4), E593-E600. Retrieved from [Link]

-

Nishitani, S., et al. (2008). Acute and chronic treatment of L-isoleucine ameliorates glucose metabolism in glucose-intolerant and diabetic mice. Biological & Pharmaceutical Bulletin, 31(3), 469-474. Retrieved from [Link]

-

Doi, M., et al. (2003). Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes. Biochemical and Biophysical Research Communications, 312(4), 1111-1117. Retrieved from [Link]

-

News-Medical.Net. (n.d.). What are Leucine and Isoleucine?. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Amino Acid Analysis. Retrieved from [Link]

-

Zhao, H., et al. (2022). Dietary isoleucine affects muscle fatty acid and amino acid profiles through regulating lipid metabolism and autophagy in hybrid catfish (Pelteobagrus vachelli × Leiocassis longirostris). Aquaculture, 551, 737929. Retrieved from [Link]

-

Yu, D., et al. (2021). Dietary isoleucine content defines the metabolic and molecular response to a Western diet. bioRxiv. Retrieved from [Link]

-

Doi, M., et al. (2007). Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein kinase activity. Journal of Nutritional Science and Vitaminology, 53(1), 44-50. Retrieved from [Link]

-

Ikeda, S., et al. (2017). Isoleucine-Dependent Activation of mTOR Signaling in Foxp3+ Treg Cells. Cell Reports, 21(13), 3793-3803. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Acid Analysis: Methods and Protocols. Retrieved from [Link]

-

Advanced Amino Formula. (2026, January 12). The 2026 Expert Review & User's Definitive Guide. Retrieved from [Link]

-

Nishimura, J., et al. (2010). Isoleucine prevents the accumulation of tissue triglycerides and upregulates the expression of PPARalpha and uncoupling protein in diet-induced obese mice. The Journal of Nutrition, 140(3), 496-500. Retrieved from [Link]

-

Du, Y., et al. (2012). Isoleucine or valine deprivation stimulates fat loss via increasing energy expenditure and regulating lipid metabolism in WAT. Amino Acids, 43(2), 725-734. Retrieved from [Link]

-

Livestock Metabolome Database. (n.d.). Showing metabocard for L-Isoleucine (LMDB00077). Retrieved from [Link]

-

Ma, Q., et al. (2020). Leucine and isoleucine have similar effects on reducing lipid accumulation, improving insulin sensitivity and increasing the browning of WAT in high-fat diet-induced obese mice. Food & Function, 11(3), 2340-2350. Retrieved from [Link]

-

Sivan, V. S., & Siddiqui, A. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Amino Acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoglycemic effect of isoleucine involves increased muscle glucose uptake and whole body glucose oxidation and decreased hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute and chronic treatment of L-isoleucine ameliorates glucose metabolism in glucose-intolerant and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoleucine prevents the accumulation of tissue triglycerides and upregulates the expression of PPARalpha and uncoupling protein in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic Supplementation with L-Isoleucine Alone or in Combination with Exercise Reduces Hepatic Cholesterol Levels with No Effect on Serum Glucose, Insulin, or Lipids in Rats Fed a High Fructose Diet [scirp.org]

- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 14. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]

- 16. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 18. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

A Comparative Analysis of L-Isoleucine Hydrochloride and L-Isoleucine: A Technical Guide to Bioavailability for Researchers

Introduction: The Significance of Form in Function for L-Isoleucine

L-Isoleucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and numerous metabolic processes.[1][2] Its role extends to regulating blood sugar and energy levels, making it a critical component in pharmaceutical formulations, nutritional supplements, and cell culture media.[1][3][4] For researchers and drug development professionals, the efficacy of L-Isoleucine is intrinsically linked to its bioavailability—the extent and rate at which it is absorbed and becomes available at the site of action. This guide delves into a critical, yet often overlooked, aspect of L-Isoleucine utilization: the comparative bioavailability of its free form versus its hydrochloride (HCl) salt. While chemically similar, the conversion of L-Isoleucine to its hydrochloride salt significantly alters its physicochemical properties, with profound implications for its handling, formulation, and, most importantly, its biological performance. This document will provide a comprehensive technical overview of these differences, grounded in established principles of pharmacokinetics and supported by detailed experimental methodologies to empower researchers in making informed decisions for their specific applications.

Physicochemical Properties: The Foundation of Bioavailability

The journey of an orally administered compound from ingestion to systemic circulation begins with its dissolution in the gastrointestinal tract. It is at this fundamental level that the differences between L-Isoleucine and L-Isoleucine HCl become most apparent. The hydrochloride salt form is engineered to enhance aqueous solubility, a critical factor influencing the rate and extent of absorption.

| Property | L-Isoleucine | L-Isoleucine Hydrochloride | Rationale for Impact on Bioavailability |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ · HCl | The addition of HCl increases the molecular weight and alters the ionic character. |

| Molecular Weight | 131.17 g/mol [3] | 167.63 g/mol | Affects molar concentration calculations in formulations. |

| Appearance | White crystalline powder or flakes[5][6] | White crystalline powder | Physical form can influence dissolution rates. |

| Solubility in Water | Sparingly soluble (41.2 g/L at 25 °C)[2][3] | Freely soluble (dissolves in dilute HCl)[5] | Higher solubility of the HCl salt is expected to lead to a faster dissolution rate in the stomach's acidic environment, potentially increasing the concentration gradient for absorption. |

| pKa | pK₁ = 2.32 (-COOH), pK₂ = 9.76 (-NH₂)[2] | Not applicable (salt form) | The protonated amino group in the HCl salt prevents it from acting as a base, enhancing its solubility in acidic conditions. |

The superior solubility of this compound is a key determinant of its potential for enhanced bioavailability.[5] According to the principles of drug absorption, a compound must be in solution to be absorbed across the intestinal epithelium.[7] The faster and more complete dissolution of the hydrochloride salt, particularly in the acidic environment of the stomach, can lead to a higher concentration of dissolved L-Isoleucine available for absorption in the small intestine.

Metabolic Pathway and Intestinal Transport of L-Isoleucine

Upon dissolution, both forms of L-Isoleucine are subject to the same metabolic and transport pathways. As a neutral amino acid, L-Isoleucine is primarily absorbed in the small intestine via sodium-dependent and sodium-independent amino acid transporters.[8][9] The efficiency of these transporters can be influenced by the concentration of the amino acid in the intestinal lumen. A higher luminal concentration, potentially achieved with the more soluble hydrochloride salt, could saturate these transporters, leading to a more rapid initial absorption rate.

Following absorption, L-Isoleucine enters the portal circulation and is transported to the liver and then to various tissues for protein synthesis or catabolism. The catabolic pathway of L-Isoleucine involves its conversion to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[2]

Diagram of L-Isoleucine Absorption and Metabolism

Caption: L-Isoleucine absorption and metabolic pathway.

Comparative Bioavailability: Theoretical Advantages of the Hydrochloride Form

-

Enhanced Dissolution Rate: The increased solubility of L-Isoleucine HCl is expected to lead to a faster dissolution rate in the gastrointestinal tract. This is a critical first step for oral absorption.

-

Increased Concentration Gradient: A more rapid and complete dissolution can create a higher concentration of L-Isoleucine in the intestinal lumen, thereby increasing the driving force for its transport across the intestinal mucosa.

-

Potential for Faster Onset of Action: For applications where a rapid increase in plasma L-Isoleucine levels is desired, the hydrochloride form may offer a significant advantage due to its faster absorption profile.

It is important to note that while these theoretical advantages are compelling, the actual in-vivo performance can be influenced by various physiological factors, including gastric emptying time, intestinal pH, and the presence of other nutrients. Therefore, empirical validation through well-designed bioavailability studies is essential.

Experimental Protocols for Assessing Bioavailability

To definitively quantify the bioavailability of L-Isoleucine versus this compound, a robust in-vivo experimental protocol is required. The use of stable isotope-labeled tracers is the gold standard for such studies, as it allows for the accurate differentiation between endogenous and exogenously administered amino acids. The Indicator Amino Acid Oxidation (IAAO) method is a particularly powerful technique for determining the metabolic availability of an amino acid.

In-Vivo Bioavailability Study in a Rodent Model

This protocol outlines a crossover study design in rats to compare the oral bioavailability of L-Isoleucine and L-Isoleucine HCl using stable isotope-labeled L-Isoleucine.

Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of L-Isoleucine following oral administration of L-Isoleucine and L-Isoleucine HCl.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

L-Isoleucine

-

This compound

-

Stable isotope-labeled L-Isoleucine (e.g., ¹³C₆-L-Isoleucine)

-

Vehicle (e.g., sterile water for injection)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS system for amino acid analysis

Protocol:

-

Animal Acclimatization and Fasting: Acclimate rats for at least one week with free access to standard chow and water. Fast animals overnight (12-16 hours) before the study, with water available ad libitum.

-

Dosing:

-

Group 1 (n=8): Administer a single oral dose of L-Isoleucine (e.g., 50 mg/kg) containing a known amount of ¹³C₆-L-Isoleucine in the vehicle via oral gavage.

-

Group 2 (n=8): Administer a single oral dose of L-Isoleucine HCl (molar equivalent to the L-Isoleucine dose) containing the same amount of ¹³C₆-L-Isoleucine in the vehicle via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 15, 30, 60, 90, 120, 240, and 480 minutes post-dose into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Crossover: After a one-week washout period, repeat the dosing and sampling procedure with the groups crossed over (Group 1 receives L-Isoleucine HCl, and Group 2 receives L-Isoleucine).

-

Sample Analysis: Analyze plasma samples for concentrations of ¹³C₆-L-Isoleucine using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for ¹³C₆-L-Isoleucine for each formulation:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

-

Statistical Analysis: Compare the pharmacokinetic parameters between the two formulations using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Diagram of the In-Vivo Bioavailability Study Workflow

Caption: Workflow for the in-vivo bioavailability study.

Conclusion: An Informed Choice for Optimal Performance

The selection of L-Isoleucine or its hydrochloride salt is a critical decision in research and drug development that can significantly impact experimental outcomes and product efficacy. While both forms deliver the same essential amino acid, the superior physicochemical properties of this compound, particularly its enhanced aqueous solubility, strongly suggest a potential for improved bioavailability. This is likely to manifest as a faster rate and potentially greater extent of absorption following oral administration.

For researchers, this translates to more rapid and consistent delivery of L-Isoleucine to target tissues in in-vivo models and more reliable concentrations in in-vitro systems. For drug development professionals, the use of this compound can lead to more predictable pharmacokinetic profiles and potentially improved therapeutic outcomes.

While the theoretical advantages are clear, this guide underscores the necessity of empirical validation. The provided experimental protocol offers a robust framework for quantifying the bioavailability differences between these two forms. By understanding the fundamental principles and employing rigorous scientific methodology, researchers can make an informed choice that best suits the specific demands of their work, ultimately leading to more reliable and impactful results.

References

-

PubChem. L-Isoleucine. National Center for Biotechnology Information. Available from: [Link].

-

The effect of amino acids on the intestinal transport of L- and D-xylose in vitro - PMC. National Center for Biotechnology Information. Available from: [Link].

-

Absorption Kinetics for Leucine, Cycloleucine and a-Aminoisobutyric Acid by Rat Small Intestine in vivo. Rev. esp. Fisiol. Available from: [Link].

-

L-Isoleucine. Japanese Pharmacopoeia. Available from: [Link].

-

Interference between leucine, isoleucine and valine during intestinal absorption - PMC. National Center for Biotechnology Information. Available from: [Link].

-

Amino Acid Transport in the Small Intestine. Institute of Physiology, Academy of Sciences of the Czech Republic. Available from: [Link].

-

Effect of bile salts on amino acid transport by rabbit intestine. American Journal of Physiology-Legacy Content. Available from: [Link].

-

Pharmaceutical Point of View on Parenteral Nutrition - PMC. National Center for Biotechnology Information. Available from: [Link].

-

AMINO ACID SOLUTIONS FOR PARENTERAL NUTRITION AND METHODS OF FORMULATION AND USE. European Patent Office. Available from: [Link].

-

INTESTINAL TRANSPORT OF AMINO ACIDS AND SUGARS: ADVANCES USING MEMBRANE VESICLES. Annual Reviews. Available from: [Link].

-

MODIFIED RELEASE ORALLY ADMINISTERED AMINO ACID FORMULATIONS. European Patent Office. Available from: [Link].

-

Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed. National Center for Biotechnology Information. Available from: [Link].

-

Interference between leucine, isoleucine and valine during intestinal absorption - PubMed. National Center for Biotechnology Information. Available from: [Link].

-

Effect of bile salts on amino acid transport by rabbit intestine. American Journal of Physiology-Legacy Content. Available from: [Link].

- Process for the separation of L-leucine and L-isoleucine. Google Patents.

-

Thirteen-week oral toxicity study of branched-chain amino acids in rats - PubMed. National Center for Biotechnology Information. Available from: [Link].

-

Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein - PubMed. National Center for Biotechnology Information. Available from: [Link].

-

Comparative Effects of the Branched-Chain Amino Acids, Leucine, Isoleucine and Valine, on Gastric Emptying, Plasma Glucose, C-Peptide and Glucagon in Healthy Men - MDPI. Multidisciplinary Digital Publishing Institute. Available from: [Link].

-

Drug Absorption - Clinical Pharmacology - Merck Manual Professional Edition. Merck Manuals. Available from: [Link].

-

Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio - PMC. National Center for Biotechnology Information. Available from: [Link].

-

Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC. National Center for Biotechnology Information. Available from: [Link].

-

Pregabalin - Wikipedia. Wikipedia. Available from: [Link].

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thirteen-week oral toxicity study of branched-chain amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Drug Absorption - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. annualreviews.org [annualreviews.org]

An In-depth Technical Guide to the Synthesis and Derivation of L-Isoleucine Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and derivation of L-Isoleucine hydrochloride. It delves into the prevalent biosynthetic routes, purification strategies, and the conversion to its hydrochloride salt, emphasizing the scientific principles and practical considerations that underpin these processes.

Introduction: The Significance of L-Isoleucine

L-Isoleucine is an essential branched-chain amino acid (BCAA) fundamental to numerous physiological processes, including protein synthesis, muscle metabolism, and energy regulation. Its application extends across the pharmaceutical, food, and animal feed industries. In pharmaceutical formulations, it is a critical component of intravenous solutions and parenteral nutrition. The hydrochloride salt of L-Isoleucine is often preferred in specific applications due to its enhanced solubility and stability. This guide will explore the primary methodologies for producing L-Isoleucine and its subsequent conversion to the hydrochloride form, with a focus on microbial fermentation as the industrially dominant method.

Part 1: Synthesis of L-Isoleucine: A Comparative Analysis

While several routes to L-Isoleucine exist, they can be broadly categorized into microbial fermentation and chemical synthesis. The choice of method is dictated by factors such as stereochemical purity, scalability, and economic viability.

Microbial Fermentation: The Industrial Cornerstone

The commercial production of L-Isoleucine is dominated by microbial fermentation, primarily utilizing genetically engineered strains of Corynebacterium glutamicum and Escherichia coli.[1][2] This preference is due to the ability of fermentation to directly produce the biologically active L-enantiomer, circumventing the challenges of stereoisomeric separation inherent in many chemical syntheses.[1]

In microorganisms like C. glutamicum and E. coli, the biosynthesis of L-Isoleucine is a multi-step enzymatic pathway originating from L-aspartate, which is derived from the tricarboxylic acid (TCA) cycle.[1] The pathway is intricately linked with the synthesis of other amino acids such as L-lysine, L-methionine, and L-threonine, necessitating precise metabolic engineering to channel flux towards L-Isoleucine.[1]

Experimental Protocol: Fed-Batch Fermentation of L-Isoleucine using E. coli

This protocol outlines a typical fed-batch fermentation process for high-yield L-Isoleucine production.

I. Inoculum Preparation (Seed Culture)

-

Media Preparation: Prepare a seed medium containing (per liter): 5.0 g glucose, 10.0 g tryptone, 5.0 g yeast extract, 2.0 g (NH₄)₂SO₄, and 0.002 g biotin. Adjust the pH to 7.0 with a 4.0 M NaOH solution before autoclaving.[3]

-

Inoculation: Inoculate a single colony of a high-producing E. coli strain into a 500 mL baffled flask containing 30 mL of the sterile seed medium.

-

Incubation: Incubate the culture at 37°C with shaking at 200 rpm for approximately 12 hours, or until a dense culture is obtained.[4]

II. Fed-Batch Fermentation

-

Fermentation Media: Prepare the production medium containing (per liter): 110.0 g glucose, 21.0 g corn pulp, 2.0 g KH₂PO₄, 3.0 g K₂HPO₄, 20.5 g (NH₄)₂SO₄, 0.01 g FeSO₄, and 2.0 g MgSO₄. Adjust the pH to 7.0 with 4.0 M NaOH solution and sterilize in the fermenter.[3]

-

Inoculation: Aseptically transfer the seed culture into the fermenter.

-

Fermentation Parameters:

-

Temperature: Maintain at 37°C.

-

pH: Control at 7.0 using automated addition of a sterile alkaline solution (e.g., ammonia or NaOH).

-

Dissolved Oxygen (DO): Maintain at approximately 30% saturation by controlling agitation and aeration rates. A DO-stat feeding strategy can be employed to optimize glucose feeding.[5]

-

-

Feeding Strategy: Implement a fed-batch strategy by feeding a concentrated sterile glucose solution (e.g., 800 g/L) to maintain a low glucose concentration in the fermenter, which helps in preventing the accumulation of inhibitory byproducts like acetate.[4]

-

Duration: Continue the fermentation for 40-48 hours, monitoring cell growth (OD₆₀₀) and L-Isoleucine concentration periodically.[3]

Chemical Synthesis: The Strecker and Asymmetric Approaches

While not as economically viable for large-scale production, chemical synthesis routes offer valuable methodologies for producing isoleucine and its analogs, particularly in a research setting.

The Strecker synthesis is a classic method for producing amino acids. It involves a two-step process:

-

Formation of an α-aminonitrile: An aldehyde reacts with ammonia and cyanide to form an α-aminonitrile.[6]

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically with a strong acid, to yield the amino acid.[6]

The primary drawback of the traditional Strecker synthesis is the production of a racemic mixture of DL-isoleucine, which then requires a separate resolution step to isolate the desired L-enantiomer.

To overcome the limitations of racemic synthesis, asymmetric methods employing chiral auxiliaries have been developed. These methods introduce a chiral moiety to the substrate, which directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Conceptual Workflow: Asymmetric Synthesis using a Chiral Auxiliary

Caption: Asymmetric synthesis workflow using a recyclable chiral auxiliary.

Part 2: Downstream Processing and Purification of L-Isoleucine

The recovery and purification of L-Isoleucine from the fermentation broth is a critical multi-step process that significantly impacts the final product's purity and yield.

Cell Separation

The initial step involves the removal of microbial cells from the fermentation broth. This is typically achieved through centrifugation or microfiltration.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a powerful technique for separating amino acids from other charged and uncharged impurities in the clarified fermentation broth.

Experimental Protocol: Purification of L-Isoleucine by Ion-Exchange Chromatography

I. Column Preparation and Equilibration

-